molecular formula C7H16OSi B12554674 (2R)-3-(Trimethylsilyl)but-3-en-2-ol CAS No. 194020-48-9

(2R)-3-(Trimethylsilyl)but-3-en-2-ol

Cat. No.: B12554674
CAS No.: 194020-48-9
M. Wt: 144.29 g/mol
InChI Key: MCXHBOQWMCKXBM-ZCFIWIBFSA-N
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Description

(2R)-3-(Trimethylsilyl)but-3-en-2-ol is an organic compound that features a trimethylsilyl group attached to a butenol backbone. This compound is of interest in organic synthesis due to its unique structural properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(Trimethylsilyl)but-3-en-2-ol typically involves the introduction of the trimethylsilyl group to a suitable precursor. One common method is the hydrosilylation of an alkyne or alkene precursor using a trimethylsilyl reagent under catalytic conditions. The reaction conditions often include the use of a platinum or rhodium catalyst at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(Trimethylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form the corresponding alkane.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(2R)-3-(Trimethylsilyl)but-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential role in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(Trimethylsilyl)but-3-en-2-ol depends on the specific reactions it undergoes. In general, the trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(Trimethylsilyl)but-3-en-1-ol: Similar structure with the hydroxyl group at a different position.

    (2R)-3-(Trimethylsilyl)but-2-en-2-ol: Similar structure with the double bond at a different position.

    (2R)-3-(Trimethylsilyl)but-3-en-2-one: Similar structure with a ketone group instead of a hydroxyl group.

Uniqueness

(2R)-3-(Trimethylsilyl)but-3-en-2-ol is unique due to the specific positioning of the trimethylsilyl group and the hydroxyl group, which can influence its reactivity and applications in synthesis.

Properties

CAS No.

194020-48-9

Molecular Formula

C7H16OSi

Molecular Weight

144.29 g/mol

IUPAC Name

(2R)-3-trimethylsilylbut-3-en-2-ol

InChI

InChI=1S/C7H16OSi/c1-6(8)7(2)9(3,4)5/h6,8H,2H2,1,3-5H3/t6-/m1/s1

InChI Key

MCXHBOQWMCKXBM-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=C)[Si](C)(C)C)O

Canonical SMILES

CC(C(=C)[Si](C)(C)C)O

Origin of Product

United States

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